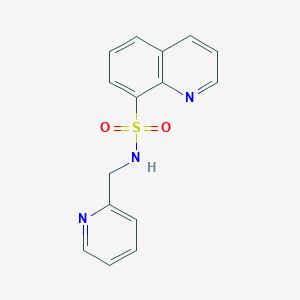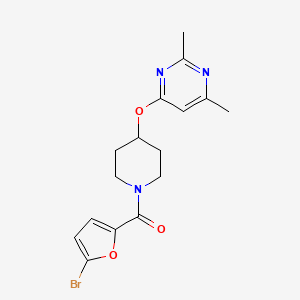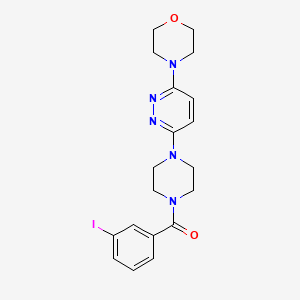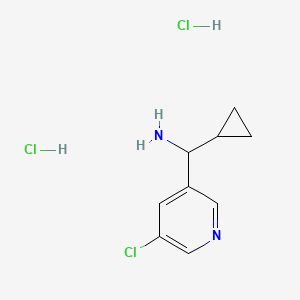
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in cancer treatment. The compound has been found to exhibit potent anti-tumor activity in preclinical studies, and its mechanism of action has been investigated in detail.
Scientific Research Applications
Antitumor Applications
5-(4-Chloroanilino)-N-(3-Chloro-4-Methylphenyl)triazolidine-4-carboxamide is related to compounds studied for antitumor properties. For example, a study by Stevens et al. (1984) investigated similar compounds for their potential as broad-spectrum antitumor agents (Stevens et al., 1984).
Chemical Synthesis and Reactions
Research by Almazroa et al. (2004) focused on the reaction of enaminones with aminoheterocycles, which could be related to the synthesis of triazolidine derivatives (Almazroa et al., 2004). Additionally, studies on the alteration of DNA by similar compounds, as investigated by Mizuno and Decker (1976), could provide insights into the potential applications of this compound in DNA interaction studies (Mizuno & Decker, 1976).
Antimicrobial Activities
Compounds similar to 5-(4-Chloroanilino)-N-(3-Chloro-4-Methylphenyl)triazolidine-4-carboxamide have been explored for their antimicrobial activities. Bektaş et al. (2007) synthesized derivatives and evaluated their antimicrobial activities (Bektaş et al., 2007).
Synthesis of Azapurines and Pyrazolo Derivatives
The synthesis of 8-azapurin-6-ones from similar compounds, as explored by Albert and Trotter (1979), could suggest a method for synthesizing related pyrimidine derivatives (Albert & Trotter, 1979).
properties
IUPAC Name |
5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O/c1-9-2-5-12(8-13(9)18)20-16(24)14-15(22-23-21-14)19-11-6-3-10(17)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFINBYLSVPDARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118700 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Methylamino)cycloheptyl]methanol](/img/structure/B2969022.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2969025.png)




![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)


